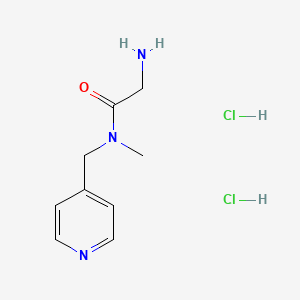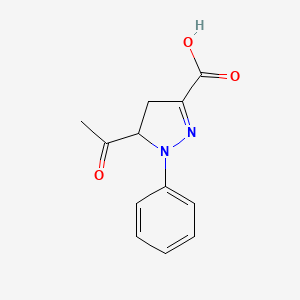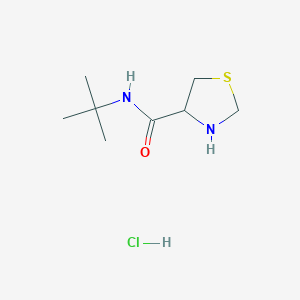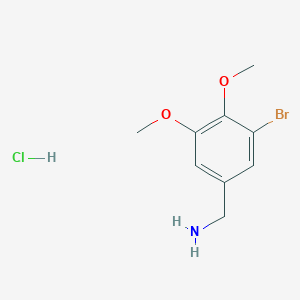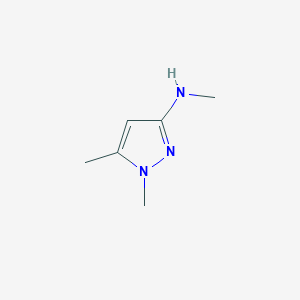
N,1,5-Trimethyl-1H-pyrazol-3-amine
説明
“N,1,5-Trimethyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 646506-40-3 . It is used in scientific research and exhibits a high level of complexity due to its complex structure and diverse applications. It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3, (H,7,8) . The molecular weight of this compound is 125.17 .Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . The storage temperature for this compound is 2-8°C .科学的研究の応用
1. Chemical Synthesis and Characterization
N,1,5-Trimethyl-1H-pyrazol-3-amine and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, Titi et al. (2020) explored the synthesis and characterization of various pyrazole derivatives, focusing on their potential antitumor, antifungal, and antibacterial activities. These compounds were analyzed using techniques like FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography, highlighting their potential in biomedical applications (Titi et al., 2020).
2. Pharmaceutical Research
In pharmaceutical research, El‐Mekabaty et al. (2017) and (2016) have demonstrated the utility of pyrazole derivatives in synthesizing compounds with expected pharmaceutical interest. These studies underline the versatility of this compound in generating various biologically active compounds (El‐Mekabaty et al., 2017), (El‐Mekabaty et al., 2016).
3. Organic Light-Emitting Diodes
In the field of electronics, Szlachcic et al. (2017) explored the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, showcasing their potential as emitters for organic light-emitting diodes (OLEDs). The study indicates the application of this compound derivatives in the development of high-performance OLEDs (Szlachcic et al., 2017).
4. Catalysis and Organic Reactions
Kui Wu et al. (2014) investigated the role of this compound derivatives in catalysis, particularly in the rhodium(III)-catalyzed intermolecular aromatic C-H amination. This study emphasizes the importance of pyrazole derivatives in facilitating complex organic reactions (Kui Wu et al., 2014).
5. Biological and Antibacterial Activities
Draoui et al. (2022) synthesized a novel pyrazole ligand, showcasing its potent antibacterial and antifungal properties. The study provides insight into the potential of this compound derivatives in developing new antimicrobial agents (Draoui et al., 2022).
Safety and Hazards
生化学分析
Biochemical Properties
N,1,5-Trimethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholine at the cholinergic synapse in vertebrates, facilitating the transmission of neural pulses . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholine can impact neural signaling pathways, potentially altering gene expression related to neurotransmitter synthesis and release . Additionally, it may influence metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, by binding to acetylcholine receptors, it can modulate the activity of these receptors, leading to changes in neural transmission . This modulation can result in altered gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and can maintain its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neural transmission. At higher doses, it could potentially cause toxic or adverse effects. The threshold for these effects depends on the specific animal model and the context of the study .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporter proteins, influencing its distribution within the cell .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments .
特性
IUPAC Name |
N,1,5-trimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXBPZGVWSPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676900 | |
| Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-40-3 | |
| Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


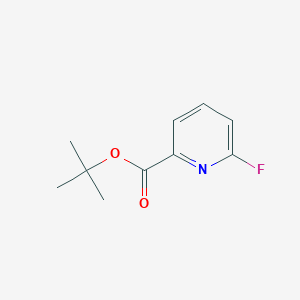
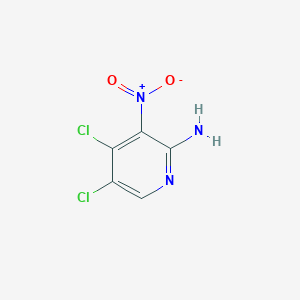

![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

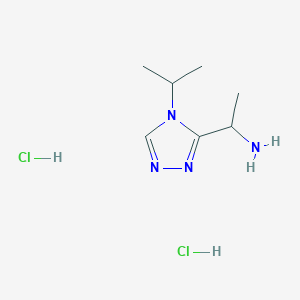
![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)
![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
